molecular formula C11H12 B154860 5-Phenyl-1-pentyne CAS No. 1823-14-9

5-Phenyl-1-pentyne

Cat. No.: B154860
CAS No.: 1823-14-9
M. Wt: 144.21 g/mol
InChI Key: KOSORCNALVBYBP-UHFFFAOYSA-N
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Description

5-Phenyl-1-pentyne is an organic compound with the molecular formula C11H12. It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This compound is also known as pent-4-yn-1-ylbenzene. It is a colorless liquid with a distinct aromatic odor and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Phenyl-1-pentyne can be synthesized through several methods. One common method involves the reaction of benzene with 4-pentyn-1-yl chloride in the presence of a base such as sodium amide. Another method involves the coupling of phenylacetylene with 1-bromo-4-pentyne using a palladium catalyst.

Industrial Production Methods: In industrial settings, this compound is typically produced through the alkylation of benzene with 4-pentyn-1-yl chloride under controlled conditions. The reaction is carried out in the presence of a strong base and a suitable solvent to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form phenylpentanoic acid.

    Reduction: It can be reduced to 5-phenyl-1-pentene using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in substitution reactions where the alkyne group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Phenylpentanoic acid.

    Reduction: 5-Phenyl-1-pentene.

    Substitution: Various halogenated derivatives depending on the halogenating agent used.

Scientific Research Applications

5-Phenyl-1-pentyne is used in various scientific research applications:

    Chemistry: It serves as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: It is used in the study of enzyme inhibition and metabolic pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as an enzyme inhibitor.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Phenyl-1-pentyne involves its interaction with specific enzymes and molecular targets. It binds to the active site of enzymes, inhibiting their activity. This inhibition can prevent the formation of reactive oxygen species and lipid peroxidation, thereby exerting its effects on various biological pathways.

Comparison with Similar Compounds

  • 4-Phenyl-1-butyne
  • 3-Phenyl-1-propyne
  • 1-Phenyl-1-pentyne

Comparison: 5-Phenyl-1-pentyne is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to 4-Phenyl-1-butyne and 3-Phenyl-1-propyne, it has a longer carbon chain, which can influence its reactivity and applications. 1-Phenyl-1-pentyne, on the other hand, has a different position of the triple bond, leading to variations in its chemical behavior and uses.

Properties

IUPAC Name

pent-4-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12/c1-2-3-5-8-11-9-6-4-7-10-11/h1,4,6-7,9-10H,3,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSORCNALVBYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171279
Record name 5-Phenyl-1-pentyne
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1823-14-9
Record name 5-Phenyl-1-pentyne
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Record name 5-Phenyl-1-pentyne
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Record name 1823-14-9
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Record name 5-Phenyl-1-pentyne
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Record name Pent-4-ynylbenzene
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Record name 5-PHENYL-1-PENTYNE
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Synthesis routes and methods

Procedure details

The title compound was synthesized using 3-phenyl-1-iodopropane and sodium acetylide by conducting the reactions similar to those mentioned in Reference example 29.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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